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molecular formula C12H15NO B4033908 N-phenylcyclopentanecarboxamide

N-phenylcyclopentanecarboxamide

Cat. No. B4033908
M. Wt: 189.25 g/mol
InChI Key: FRABTSINMBZPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05763437

Procedure details

To a solution of cyclopentyl bromide (2M in diethyl ether, 317 m].) was added dropwise a solution of 2-amino benzonitrile (25.0 g) in dry diethyl ether (400 ml) at 5°-10° C. under stirring for 2 hours. After completion of the addition, the mixture was allowed to warm to room temperature and then stirred at ambient temperature overnight. The reaction mixture was treated with 5N aqueous hydrochloric acid (150 ml) at 10°-20° C. and then stirred at room temperature for additional 30 minutes. To the mixture was added dropwise 5N sodium hydroxide aqueous solution. The resultant mixture was filtered by suction to remove an insoluble inorganic material. The organic layer was separated from the filtrate. The aqueous layer was extracted with ethyl acetate (2×200 ml). The organic layer and the extracts were combined and washed with a brine (100 ml). Dryness over sodium sulfate and evaporation under reduced pressure gave a crude product. The product was subjected by column chromatography on silica gel with a mixture of n-hexane and ethyl acetate (10:1) as an eluent to give |-cyclopentylcarbonylaniline (37.4 g) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1(Br)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1C#N.Cl.[OH-].[Na+].[CH2:19]([O:21]CC)C>CCCCCC.C(OCC)(=O)C>[CH:1]1([C:19]([NH:7][C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:9]=2)=[O:21])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)Br
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirred at ambient temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred at room temperature for additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered by suction
CUSTOM
Type
CUSTOM
Details
to remove an insoluble inorganic material
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the filtrate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×200 ml)
WASH
Type
WASH
Details
washed with a brine (100 ml)
CUSTOM
Type
CUSTOM
Details
Dryness over sodium sulfate and evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 37.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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